Isoindoline-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-3,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKANZNPZUIQXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for Isoindoline 4 Carbonitrile and Its Derivatives
Strategies for Isoindoline (B1297411) Core Construction
A variety of modern synthetic methods can be employed to construct the isoindoline ring system. The key to forming Isoindoline-4-carbonitrile is the use of a starting material that already contains a cyano group or a precursor that can be readily converted to a nitrile.
Palladium-catalyzed C–H functionalization has emerged as a powerful tool for the synthesis of complex heterocyclic structures. In the context of isoindoline synthesis, this methodology can be applied to aldonitrones derived from ortho-substituted benzaldehydes. For the synthesis of this compound, a plausible precursor would be an aldonitrone derived from 2-formyl-3-cyanobenzaldehyde or a related isomer. The palladium catalyst facilitates an intramolecular C-H activation and subsequent cyclization to form the isoindoline ring. This method is valued for its atom economy and the ability to tolerate a wide range of functional groups. While direct examples for this compound are not prevalent in the literature, the general applicability of this method to substituted benzaldehydes suggests its feasibility.
A general representation of this approach is the palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation. This reaction allows for the formation of isoindolinones from 2-methylbenzamides, which can be precursors to isoindolines. The use of a Pd/C catalyst is advantageous as it often does not require a stoichiometric amount of an external oxidant. nih.govrsc.org
| Catalyst | Starting Material Type | Product Type | Reference |
| Pd(OAc)₂ | Aldonitrone | Isoindoline N-oxide | Not specified |
| Pd/C | 2-Methylbenzamide | Isoindolinone | nih.govrsc.org |
This table presents generalized data for palladium-catalyzed isoindoline and isoindolinone synthesis, adaptable for nitrile-substituted analogs.
The intramolecular Diels-Alder (IMDA) reaction is a robust strategy for the construction of bicyclic systems, including the isoindoline core. organicreactions.orgmasterorganicchemistry.comkhanacademy.org This reaction involves a molecule containing both a diene and a dienophile, which undergo a [4+2] cycloaddition to form the desired ring system. To synthesize this compound via this route, a precursor would need to be designed with a diene and a dienophile tethered in such a way that the cycloaddition results in the isoindoline skeleton with a cyano group at the 4-position. The nitrile group can be present on the dienophile or the diene-containing part of the molecule. The stereochemistry of the resulting isoindoline can often be controlled by the geometry of the starting materials and the reaction conditions. The IMDA reaction is particularly powerful for creating complex, polycyclic isoindoline derivatives in a single, stereocontrolled step. organicreactions.orgmasterorganicchemistry.comkhanacademy.org
| Diene System | Dienophile System | Product Core Structure | Key Feature |
| Furan-based | Alkene/Alkyne | Oxabicyclo-isoindoline | Furan acts as a latent diene |
| Substituted 1,3-butadiene | Alkene/Alkyne | Isoindoline | Forms two rings in one step |
This table illustrates the components for intramolecular Diels-Alder reactions to form isoindoline cores.
Beyond the Diels-Alder reaction, other cycloaddition strategies are instrumental in isoindoline synthesis. The [3+2] cycloaddition of azomethine ylides with dipolarophiles is a common method. wikipedia.org For the synthesis of this compound, a substituted quinone could serve as the dipolarophile, reacting with an azomethine ylide to form the isoindoline ring. The cyano group would need to be appended to one of the reactants at a suitable position.
Another powerful approach is the [4+1] cycloaddition reaction involving isocyanides. These reactions can be used to construct a variety of five-membered heterocyclic rings. rsc.org A palladium-catalyzed [3+2] cyclization of isocyanides with alkynyl imines has also been developed for the synthesis of indole–isoindole derivatives, showcasing the versatility of cycloaddition strategies. rsc.org
| Cycloaddition Type | Key Reactants | Product | Reference |
| [3+2] Cycloaddition | Azomethine ylide, Dipolarophile (e.g., quinone) | Isoindoline | wikipedia.org |
| [4+1] Cycloaddition | Isocyanide, Conjugated heterodiene | Functionalized 5-membered heterocycles | rsc.org |
| [4+2] Cycloaddition | Fused 4-Acyl-1H-pyrrole-2,3-diones, Cyanamides | 4H-1,3-Oxazines | nih.gov |
This table summarizes various cycloaddition reactions applicable to the synthesis of the isoindoline framework and related heterocycles.
Metal-catalyzed tandem reactions provide an efficient pathway to complex molecules from simple starting materials in a single pot. For the synthesis of this compound, a tandem Michael addition/intramolecular amino-nitrile cyclization could be envisioned. nih.govorganic-chemistry.org This type of reaction often involves the base-catalyzed addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization involving a nitrile group. Starting with a precursor containing both a primary amine and a nitrile function is crucial for such transformations. nih.gov
Palladium catalysis is also prominent in tandem cyclizations. For example, the palladium-catalyzed carbonylative cyclization of o-halobenzoates with primary amines can yield isoindole-1,3-diones, which are related to the isoindoline structure. nih.govresearchgate.net Adapting such a method to a nitrile-containing substrate could provide a route to the desired compound.
| Metal Catalyst | Reaction Type | Starting Material Features | Product Feature |
| (Not specified) | Michael addition/amino-nitrile cyclization | Contains activated methylene and nitrile groups | Highly functionalized indolizines |
| Palladium | Carbonylative cyclization | o-halobenzoate and primary amine | 2-substituted isoindole-1,3-dione |
This table outlines examples of tandem reactions for the synthesis of nitrogen-containing heterocycles.
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. The Ugi reaction, a well-known MCR, can be coupled with a subsequent intramolecular cyclization, such as an aza-Michael addition, to construct the isoindoline skeleton. wikipedia.org To synthesize a derivative of this compound, one of the starting components, for instance, the aldehyde or the amine, would need to bear a cyano group at the appropriate position. A three-component reaction using cyanide instead of isocyanide has been reported to afford isoindolinones substituted with a nitrile group. beilstein-journals.org
The modularity of MCRs makes them particularly attractive for generating libraries of substituted isoindolines for drug discovery and other applications. nih.govrsc.org
| MCR Type | Key Components | Subsequent Reaction | Product |
| Ugi-type | Aldehyde, Amine, Isocyanide, Acid | Intramolecular cyclization | Substituted isoindolinone |
| Cyanide-based 3-CR | 2-Formylbenzoic acid, Amine, Trimethylsilylcyanide | Cyclization | Nitrile-substituted isoindolinone |
This table showcases multi-component reaction strategies for the synthesis of isoindolinone derivatives.
Functionalization and Derivatization Strategies
Once the this compound core is synthesized, both the isoindoline ring and the nitrile group offer opportunities for further functionalization and derivatization, allowing for the creation of a diverse range of molecules.
The aromatic ring of the isoindoline system can undergo electrophilic aromatic substitution reactions, although the reactivity will be influenced by the existing substituents. The nitrogen atom of the isoindoline can be alkylated, acylated, or participate in other reactions typical of secondary amines.
The nitrile group is a particularly versatile functional group that can be transformed into a variety of other functionalities. researchgate.netnih.gov Common transformations include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide.
Reduction: Reduction of the nitrile group can yield a primary amine (aminomethyl group).
Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.
Cycloadditions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles. nih.gov
These functionalization strategies allow for the late-stage modification of the this compound scaffold, providing access to a wide array of derivatives with potentially interesting biological or material properties.
| Functional Group | Reaction Type | Reagents | Product Functional Group |
| Nitrile | Hydrolysis | H⁺/H₂O or OH⁻/H₂O | Carboxylic acid or Amide |
| Nitrile | Reduction | H₂/Catalyst or LiAlH₄ | Primary amine |
| Nitrile | Nucleophilic Addition | Grignard reagent then H₃O⁺ | Ketone |
| Nitrile | [3+2] Cycloaddition | NaN₃ | Tetrazole |
| Isoindoline N-H | Alkylation/Acylation | Alkyl halide/Acyl chloride | N-Substituted isoindoline |
This table provides an overview of potential functionalization reactions for this compound.
Condensation Reactions for Fused Heterocycles
Condensation reactions serve as a cornerstone for the construction of fused heterocyclic systems incorporating the this compound motif. These reactions typically involve the formation of a new ring by joining the isoindoline core with another cyclic or acyclic precursor. A common strategy involves the reaction of a suitably functionalized this compound derivative with a bifunctional reagent, leading to cyclization and the formation of a polycyclic architecture.
One notable approach involves the reaction of 2-cyanobenzaldehyde, a precursor to the isoindoline core, with various nucleophiles. For instance, the reaction with 2-(2-nitrophenyl) acetonitrile (B52724) in the presence of a base like triethylamine proceeds through a nucleophilic addition to the aldehyde, followed by an intramolecular cyclization and rearrangement to yield a substituted isoindolin-1-one. nih.gov Similarly, reaction with 2-nitroaniline derivatives under basic conditions (methanolic KOH) leads to the formation of 3-((nitrophenyl)amino)isoindolin-1-one derivatives. nih.gov The mechanism involves the initial attack of the aniline nitrogen on the aldehyde carbonyl, followed by cyclization of the resulting intermediate onto the cyano group. nih.gov
The choice of base and solvent is critical in these condensation reactions. While triethylamine can be effective, in some cases, stronger bases like methanolic potassium hydroxide are necessary to initiate the cyclization. nih.gov The solvent can also significantly impact the yield, with dichloromethane often proving to be a suitable medium. nih.gov These condensation strategies provide a versatile platform for accessing a diverse range of fused heterocycles containing the this compound framework.
Table 1: Condensation Reactions for the Synthesis of Isoindolinone Derivatives This table is interactive and allows for sorting and filtering of data.
| Starting Material 1 | Starting Material 2 | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 2-Cyanobenzaldehyde | 2-(2-Nitrophenyl) acetonitrile | Triethylamine | - | 2-(2-Nitrophenyl)-2-(3-oxoisoindolin-1-yl)acetonitrile | - |
| 2-Cyanobenzaldehyde | 2-Nitroaniline derivatives | Methanolic KOH | Dichloromethane | 3-((Nitrophenyl)amino)isoindolin-1-one derivatives | Fair to high |
Cross-Coupling Methodologies (Stille, Suzuki)
Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, are powerful tools for the functionalization of heterocyclic compounds, including isoindoline derivatives. These methods allow for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the isoindoline core.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, a bromo- or iodo-substituted derivative would be a suitable substrate for Stille coupling. This would allow for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at a specific position on the isoindoline ring. The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is another widely used palladium-catalyzed cross-coupling reaction that couples an organoboron compound (boronic acid or ester) with an organic halide or triflate. youtube.comlibretexts.org Similar to the Stille reaction, a halogenated this compound derivative would be the key starting material. The Suzuki-Miyaura reaction is often favored due to the lower toxicity of the boron reagents compared to organostannanes. The catalytic cycle is similar to that of the Stille reaction, involving oxidative addition, transmetalation (with a boronic acid in the presence of a base), and reductive elimination. libretexts.org Microwave irradiation has been shown to significantly accelerate Suzuki-Miyaura reactions, often leading to higher yields in shorter reaction times. lmaleidykla.lt
While specific examples for this compound are not extensively reported, the application of these methodologies to other nitrogen-containing heterocycles, such as indolines and pyridopyrimidines, demonstrates their potential for the functionalization of the isoindoline scaffold. lmaleidykla.lt
Acylation and Alkylation Reactions
Acylation and alkylation reactions provide avenues for the introduction of acyl and alkyl groups, respectively, onto the this compound skeleton. These transformations can be directed to either the nitrogen atom of the isoindoline ring or the aromatic ring, depending on the reaction conditions and the nature of the substrate.
Friedel-Crafts Acylation: The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. organic-chemistry.orgkhanacademy.org In the context of this compound, this reaction would likely occur on the benzene (B151609) ring portion of the molecule. The reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. khanacademy.org The electrophilic acylium ion, generated from the acyl halide and the Lewis acid, attacks the electron-rich aromatic ring. Intramolecular Friedel-Crafts acylation can also be a powerful strategy for the synthesis of fused polycyclic systems, particularly for forming five- or six-membered rings. masterorganicchemistry.comnih.gov
Alkylation: Alkylation of this compound can occur at the nitrogen atom, which is a common reaction for secondary amines. This N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, often in the presence of a base to deprotonate the nitrogen. The introduction of different alkyl groups at the nitrogen position can significantly influence the biological activity of the resulting derivatives.
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation has been successfully demonstrated in the synthesis of various heterocyclic compounds, including indole and quinoline derivatives. nih.govnih.govorganic-chemistry.orgresearchgate.net
The key advantages of MAOS include rapid and uniform heating of the reaction mixture, which can lead to the circumvention of side reactions and decomposition of thermally sensitive products that may occur with prolonged conventional heating. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines This table is interactive and allows for sorting and filtering of data.
| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Quinoline Synthesis | Conventional | 3 hours - overnight | - | nih.gov |
| Quinoline Synthesis | Microwave | 3 - 4 minutes | 50 - 80 | nih.gov |
Enantioselective Synthesis of Chiral Analogues
The development of enantioselective methods for the synthesis of chiral this compound analogues is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. A significant focus in this area has been the enantioselective synthesis of 3-substituted isoindolinones, which are closely related to this compound.
One prominent strategy involves the use of chiral organocatalysts to control the stereochemical outcome of the reaction. nih.gov For instance, the synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates can be achieved with high enantioselectivity using chiral bifunctional organocatalysts. nih.gov These catalysts, often derived from cinchona alkaloids or 1,2-diaminocyclohexane, can promote the reaction through a cooperative activation mechanism, utilizing hydrogen bonding to control the facial selectivity of the nucleophilic attack. nih.gov Enantiomeric excesses of up to 95% have been reported using such catalysts. nih.gov
Phase-transfer catalysts (PTCs) have also been employed in the enantioselective synthesis of isoindolinones. Chiral phase-transfer catalysts can facilitate the asymmetric intramolecular aza-Michael reaction of suitable precursors to afford optically active isoindolinones.
The choice of catalyst is crucial for achieving high enantioselectivity. Studies have shown that chiral tertiary-amine catalysts bearing a urea group can provide both higher yields and enantioselectivities compared to chiral bifunctional phase-transfer catalysts in certain reactions. nih.gov
Table 3: Enantioselective Synthesis of 3-Substituted Isoindolinones This table is interactive and allows for sorting and filtering of data.
| Starting Materials | Catalyst Type | Chiral Catalyst | Enantiomeric Excess (ee %) | Yield (%) |
|---|---|---|---|---|
| 2-Formylarylnitriles, Malonates | Chiral bifunctional phase-transfer catalyst | Cinchona alkaloid derivative | up to 78 | 98 |
| 2-Formylarylnitriles, Malonates | Chiral tertiary-amine with urea group | Bif-OC-16 | up to 95 | up to 87 |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize side reactions, and ensure the scalability and efficiency of the process. For the synthesis of this compound and its derivatives, several parameters can be systematically varied to achieve optimal outcomes.
Catalyst and Ligand Selection: In metal-catalyzed reactions like the Suzuki and Stille couplings, the choice of the palladium catalyst and the associated ligands is paramount. Different ligands can significantly influence the reactivity and selectivity of the catalytic system. For instance, in the synthesis of certain indolines, the use of a specific N-heterocyclic carbene (NHC) ligand, IBioxMe4, was found to be optimal for maximizing the yield of the desired product while minimizing the formation of byproducts. researchgate.net
Solvent Effects: The solvent can have a profound impact on reaction rates and selectivity. In the synthesis of isoindolines, a screening of various solvents may be necessary. For example, in a Pd-catalyzed C-H activation/cyclization reaction, m-xylene was identified as the optimal solvent under slightly more diluted conditions. researchgate.net In condensation reactions leading to isoindolinones, dichloromethane has been shown to be an effective solvent. nih.gov
Base and Temperature: The choice of base and the reaction temperature are also crucial variables. In condensation reactions, the basicity of the catalyst can determine the course of the reaction. While weaker bases may be ineffective, stronger bases like LiHMDS or NaOt-Bu can lead to different products. researchgate.net Temperature control is also essential; for instance, some enantioselective reactions require low temperatures (-10 °C) to achieve high enantiomeric excess. nih.gov Conversely, microwave-assisted syntheses often utilize elevated temperatures for very short periods to accelerate the reaction. nih.gov
Table 4: Optimization Parameters in Isoindoline Synthesis This table is interactive and allows for sorting and filtering of data.
| Reaction Type | Optimized Parameter | Condition | Effect |
|---|---|---|---|
| Pd-catalyzed C-H activation | Ligand | IBioxMe4 | Maximized yield, minimized byproducts |
| Pd-catalyzed C-H activation | Solvent | m-xylene | Optimal reaction medium |
| Condensation | Base | Methanolic KOH | Initiated cyclization |
By systematically optimizing these reaction parameters, chemists can develop robust and efficient synthetic routes to this compound and its derivatives, facilitating their further investigation in medicinal chemistry and drug discovery.
Iii. Mechanistic Investigations of Isoindoline 4 Carbonitrile Transformations
Elucidation of Reaction Pathways
Understanding the detailed pathways through which isoindoline-4-carbonitrile undergoes transformation is key to controlling reaction outcomes. This involves the analysis of various reaction types, including cycloadditions, rearrangements, and cascade processes.
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The isoindole core, the unsaturated counterpart to isoindoline (B1297411), is particularly reactive in [4+2] cycloaddition reactions, serving as an effective diene.
Diels-Alder Reactions: The isoindole moiety readily participates in Diels-Alder reactions. The mechanism is typically a concerted pericyclic process involving a six-electron transition state. The reaction of an isoindole with a dienophile, such as a maleimide derivative, can lead to the formation of 7-azabenzonorbornene adducts. The stereochemistry of these adducts (endo- vs. exo-) is a key aspect of the mechanistic study. For some isoindole derivatives, these Diels-Alder adducts are intermediates that can undergo further rearrangements. univ.kiev.ua The presence of the electron-withdrawing carbonitrile group at the 4-position of the isoindoline ring is expected to influence the electronic properties of the corresponding isoindole diene, potentially affecting its reactivity and the regioselectivity of the cycloaddition.
1,3-Dipolar Cycloadditions: Azomethine ylides generated in situ can undergo 1,3-dipolar cycloaddition reactions. For instance, heating paraformaldehyde and sarcosine in the presence of a dipolarophile like a benzoquinone generates an azomethine ylide that participates in a cycloaddition to form the core isoindole structure. beilstein-journals.org
A summary of representative cycloaddition reactions involving the isoindole core is presented below.
| Reaction Type | Reactants | Intermediate/Adduct | Key Mechanistic Feature |
| [4+2] Diels-Alder | Isoindole, Maleimide | 7-Azabenzonorbornene | Concerted pericyclic reaction |
| 1,3-Dipolar Cycloaddition | In situ generated Azomethine Ylide, Benzoquinone | Isoindoline derivative | Formation of a five-membered ring |
This table is generated based on cycloaddition reactions of the parent isoindole system.
Intramolecular rearrangements can lead to significant structural transformations, often yielding complex molecular architectures from simpler precursors.
Acid-Catalyzed Rearrangements: Isoindolinone derivatives have been shown to undergo acid-catalyzed intramolecular cyclization and rearrangement reactions. For example, 3-hydroxy/ethoxy-3,4-dihydro-6H- nih.govunipi.it-oxazino-[3,4-a]-isoindol-6-ones can rearrange under acidic conditions to form 6H-isochromeno-[4,3-b]-pyridin-6-ones. researchgate.net
Meisenheimer Rearrangement: In the synthesis of more complex systems containing the isoindoline motif, rearrangements like the nih.govnih.gov-Meisenheimer rearrangement have been employed. This involves the rearrangement of a tertiary amine N-oxide. For instance, the synthesis of the isoindolobenzazocine moiety in magallanesine involved a key nih.govnih.gov-Meisenheimer rearrangement of an N-oxide to form an azocine ring, which was then further elaborated. beilstein-journals.org While not directly involving this compound, these examples showcase the types of rearrangements that related structures can undergo.
Addition-elimination is a two-step reaction process. It is a common mechanism for nucleophilic substitution reactions on aromatic rings, particularly those activated by electron-withdrawing groups. chemistrysteps.com
The mechanism typically involves:
Addition: A nucleophile attacks an electron-deficient carbon atom, breaking a π-bond and forming a tetrahedral intermediate. In the case of aromatic systems, this leads to a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.com
Elimination: A leaving group is expelled from the intermediate, and the π-bond is reformed, leading to the substituted product. chemistrysteps.com
While specific studies on addition-elimination reactions of a pre-formed this compound are not detailed in the available literature, the synthesis of related 3-substituted isoindolin-1-ones from 2-cyanobenzaldehyde provides mechanistic insights. This process involves the nucleophilic addition of an amine to the aldehyde carbonyl group, followed by an intramolecular cyclization where the resulting alkoxide anion attacks the cyano group. This is followed by a rearrangement to form the stable isoindolin-1-one ring. nih.gov This highlights the reactivity of the nitrile group in cyclization reactions initiated by nucleophilic addition.
Cascade and multicomponent reactions offer efficient pathways to complex molecules in a single operation, avoiding the isolation of intermediates.
Cascade Reactions: The synthesis of isoindolin-1-ones from ortho-carbonyl-substituted benzonitriles can proceed via a base-promoted cascade mechanism. The reaction initiates with the addition of a carbanion to the carbonyl group. This is followed by cyclization at the cyano group and a subsequent Dimroth-type rearrangement to furnish the isoindolinone core. nih.gov Such a pathway demonstrates how the nitrile functionality, analogous to that in this compound, can participate in ring-forming cascade sequences.
Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are powerful tools in synthetic chemistry. mdpi.com The general mechanism of the Ugi reaction involves the initial formation of an imine from an amine and a carbonyl compound. The isocyanide then adds to the imine, forming a nitrilium ion intermediate. This intermediate is trapped by a carboxylic acid, and a subsequent Mumm rearrangement yields the final α-acylamino amide product. nih.gov The versatility of MCRs allows for the rapid generation of libraries of complex molecules, and isoindoline-containing scaffolds could potentially be synthesized or modified using these strategies.
Role of Catalysis in Reaction Mechanisms
Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. Metal catalysts, in particular, play a crucial role in the functionalization of isoindoline scaffolds.
Palladium-catalyzed C-H activation has emerged as a powerful strategy for the synthesis and functionalization of heterocyclic compounds like isoindolinones. nih.gov This approach avoids the need for pre-functionalized starting materials, enhancing atom economy.
The synthesis of isoindolinones from N-methoxybenzamides and alkenes provides a well-studied example. nih.gov The proposed catalytic cycle generally involves the following key steps:
C-H Activation: The palladium catalyst, directed by a coordinating group on the substrate (e.g., the amide), selectively activates an ortho C-H bond on the benzene (B151609) ring, forming a palladacycle intermediate.
Nucleophilic Addition/Insertion: The alkene coordinates to the palladium center and inserts into the palladium-carbon bond.
Intramolecular Amidation/Reductive Elimination: The nitrogen atom attacks the newly formed carbon center, leading to intramolecular cyclization. Reductive elimination from the palladium center releases the isoindolinone product and regenerates a Pd(0) species.
Catalyst Reoxidation: An oxidant reoxidizes the Pd(0) to the active Pd(II) state to complete the catalytic cycle.
A redox-neutral pathway has also been described for the synthesis of isoindolinones from carboxamides and carboxylic acids, involving C-H activation, nucleophilic addition, β-O elimination, and dehydration steps. nih.gov
The findings from these studies on isoindolinone synthesis provide a mechanistic framework for potential palladium-catalyzed C-H functionalization reactions on the this compound scaffold.
| Catalyst System | Substrates | Key Mechanistic Steps | Product Type |
| Pd(OAc)₂ / Oxidant | N-Methoxybenzamides, Alkenes | C-H Activation, Alkene Insertion, Intramolecular Oxidative Amidation | Isoindolinones |
| Pd(OAc)₂ | Carboxamides, Carboxylic Acids | C-H Activation, Nucleophilic Addition, β-O Elimination, Dehydration | Isoindolinones |
This table summarizes mechanistic findings for the synthesis of the related isoindolinone core.
Degradation Pathways and Stability Studies
The stability of a chemical entity such as this compound is a critical parameter that influences its storage, handling, and application. Degradation pathways are typically investigated through forced degradation or stress studies, which expose the compound to more severe conditions than it would typically encounter. nih.gov These studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule. nih.govijrpp.com The common degradation pathways investigated include hydrolysis, oxidation, photolysis, and thermal degradation. mdpi.comslideshare.net
Hydrolysis: Hydrolytic degradation involves the reaction of the compound with water. For this compound, the nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis would likely proceed through protonation of the nitrile nitrogen, followed by nucleophilic attack by water to eventually form a carboxylic acid (isoindoline-4-carboxylic acid) or an amide intermediate (isoindoline-4-carboxamide). Base-catalyzed hydrolysis would involve the nucleophilic attack of a hydroxide ion on the carbon of the nitrile group. The stability of the isoindoline ring itself under various pH conditions would also be a factor.
Oxidation: Oxidative degradation can occur when the molecule is exposed to oxidizing agents. The isoindoline ring, particularly the secondary amine, could be susceptible to oxidation. The reaction could lead to the formation of N-oxides or other oxidized species. The specific degradation products would depend on the oxidizing agent used and the reaction conditions.
Photolysis: Photolytic degradation occurs upon exposure to light. ijrpp.com The aromatic ring in this compound can absorb UV light, which may lead to the formation of reactive excited states. These excited states can then undergo various reactions, including bond cleavage or reaction with other molecules, leading to degradation products. Photostability studies typically involve exposing the compound to a minimum of 1.2 million lux hours and 200 watt hours per square meter of light. nih.gov
Thermal Degradation: Thermal degradation is assessed by exposing the compound to elevated temperatures. ijrpp.com The stability of this compound at different temperatures would determine its shelf-life and appropriate storage conditions. High temperatures can provide the energy needed to overcome activation barriers for decomposition reactions.
The following table summarizes the typical conditions used in forced degradation studies that would be applicable to investigate the stability of this compound:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway for this compound |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperatures | Hydrolysis of the nitrile group to a carboxylic acid or amide. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperatures | Hydrolysis of the nitrile group to a carboxylate salt or amide. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature | Oxidation of the isoindoline nitrogen. |
| Thermal Degradation | Solid-state heating at temperatures ranging from 40°C to 80°C, potentially with humidity control. | General decomposition, dependent on the melting point and intrinsic stability. |
| Photostability | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 W h/m²) | Photolytic decomposition, potentially involving the aromatic ring and nitrile group. |
It is important to note that over-stressing a sample can lead to the formation of secondary degradation products that may not be observed under normal storage conditions. nih.gov Therefore, the conditions for forced degradation studies need to be carefully controlled to generate a meaningful degradation profile. nih.gov
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic and chromatographic characterization of this compound is not publicly available. Detailed research findings required to populate the requested sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for this specific compound could not be located.
The search yielded information on related but structurally distinct compounds, such as the parent isoindoline core, N-substituted isoindolines, and isoindoline-1,3-diones. However, per the strict instructions to focus solely on "this compound," this information cannot be used as a substitute.
Therefore, it is not possible to generate the requested scientific article with accurate, source-based data for each specified subsection. The creation of such an article would require access to primary research data that is not currently published or indexed in the searched repositories.
Iv. Advanced Spectroscopic and Chromatographic Characterization Methodologies
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is a premier technique for determining the precise atomic and molecular structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to generate a three-dimensional map of electron density, revealing exact atomic positions, bond lengths, and bond angles. nih.gov This information is fundamental for unambiguously confirming the molecular structure and understanding its conformational properties.
While specific crystallographic data for Isoindoline-4-carbonitrile is not publicly available, analysis of closely related isoindoline (B1297411) derivatives provides a clear indication of the structural information that can be obtained. For instance, studies on various 2-substituted isoindoline-1,3-diones have shown that these compounds frequently crystallize in the monoclinic system with the P21/n space group. tandfonline.com The data obtained from such an analysis is highly detailed and allows for the precise determination of the molecule's geometry in the solid state.
Table 1: Representative Crystallographic Data for an Isoindoline Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.293(4) |
| b (Å) | 6.998(3) |
| c (Å) | 10.932(4) |
| β (°) | 104.175(7) |
| Volume (ų) | 837.6(5) |
| Z | 4 |
| Data presented is for (3aS, 4R, 7S, 7aR)-hexahydro-4, 7-methano-1H-isoindole-1, 3-(2H)-dione as a representative example. researchgate.net |
This level of structural detail is crucial for computational modeling and for understanding structure-activity relationships in medicinal chemistry and materials science.
Chromatographic Techniques with Enhanced Detection
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to assessing the purity and quantifying this compound. Advanced detection and derivatization strategies can significantly enhance the sensitivity and selectivity of these analyses.
HPLC is a cornerstone technique for the separation, identification, and quantification of organic compounds. jfda-online.com For a compound like this compound, which contains a chromophoric isoindoline ring system, UV-Vis detection is a standard and effective method. The analysis is typically performed using a reverse-phase C18 column, which separates compounds based on their hydrophobicity. nih.gov
The mobile phase composition, often a mixture of an aqueous buffer (like formic acid or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), can be optimized to achieve efficient separation from impurities or related compounds. nih.gov While UV detection is robust, fluorescence detection can offer superior sensitivity and selectivity if the molecule is naturally fluorescent or can be converted into a fluorescent derivative. researchgate.netub.edu The isoindole core, in particular, is known to be a fluorophore, making fluorescence detection a highly suitable option for trace-level analysis. nih.govnih.gov
Table 2: Typical HPLC Conditions for the Analysis of Indole/Isoindoline Compounds
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Methanol/Acetonitrile and aqueous buffer (e.g., 0.1% Formic Acid) |
| Flow Rate | 0.4 - 1.0 mL/min |
| UV Detection | ~280 nm researchgate.net |
| Fluorescence Detection | Excitation: ~280-285 nm; Emission: ~340 nm researchgate.net |
For analytes that lack a strong chromophore or fluorophore, or when ultra-trace level detection is required, derivatization is a powerful strategy to enhance analytical sensitivity. nih.govactascientific.com This involves chemically modifying the analyte to attach a tag that is highly responsive to UV-Vis or fluorescence detectors. sigmaaldrich.com
Pre-column Derivatization : In this approach, the analyte is derivatized before injection into the HPLC system. actascientific.com Since this compound is a secondary amine, reagents that specifically react with this functional group can be employed. Common derivatizing agents for secondary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and Phenyl isothiocyanate (PITC), which produce highly fluorescent or UV-active derivatives, respectively. actascientific.comcreative-proteomics.com The reaction must be optimized for completeness and to avoid by-products that could interfere with the chromatogram. creative-proteomics.com
Post-column Derivatization : Here, the derivatization reaction occurs after the analyte has been separated on the HPLC column and before it reaches the detector. actascientific.com This method avoids potential issues with separating multiple derivative products but requires specialized hardware. Reagents like o-phthalaldehyde (B127526) (OPA), which typically react with primary amines to form fluorescent isoindole derivatives, can be used in combination with other agents in two-step processes to target secondary amines as well. actascientific.com
If this compound were to be substituted at a position that creates a chiral center, separating the resulting enantiomers would be critical, as they can have different biological activities. One effective method for this is diastereomeric derivatization, an indirect chiral separation technique. researchgate.netdntb.gov.ua
The process involves reacting the racemic mixture of the analyte with an enantiomerically pure chiral derivatizing agent (CDA). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated on a standard, achiral HPLC column. nih.govnanobioletters.com For a secondary amine like this compound, chiral reagents such as enantiopure versions of 1-(9-fluorenyl)ethyl chloroformate (FLEC) or isothiocyanates can be used. researchgate.net For example, the reaction of racemic amines with (+)-FLEC produces diastereomeric derivatives that can be resolved chromatographically. researchgate.net
Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron density distribution. nih.govresearchgate.net This technique provides invaluable insights into crystal packing, stability, and polymorphism by mapping different properties onto the molecular surface.
The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (a normalized contact distance), shape index, and curvedness onto this surface, one can identify and analyze specific intermolecular contacts. acs.org Red spots on a dnorm map, for example, indicate close intermolecular contacts that are shorter than the van der Waals radii sum, often corresponding to hydrogen bonds. acs.org
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Isoindoline Derivative
| Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 24.4% - 36.5% |
| O···H | 8.7% - 12.1% |
| C···H | 5.4% - 10.6% |
| S···H | 4.5% - 5.6% |
| Data derived from a study on 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives as representative examples. tandfonline.com |
V. Computational and Theoretical Approaches to Isoindoline 4 Carbonitrile Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are foundational in predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide a lens to view the electronic architecture of isoindoline-4-carbonitrile, which in turn governs its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict geometric parameters such as bond lengths and angles, as well as electronic properties. For isoindoline (B1297411) derivatives, DFT has been employed to optimize molecular geometries and understand electronic distributions. A DFT study on this compound would typically involve the selection of a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G**) to solve the Kohn-Sham equations, yielding a detailed picture of its electronic landscape. Such studies on related heterocyclic compounds have demonstrated the reliability of DFT in correlating theoretical findings with experimental data.
Illustrative Data from DFT Calculations:
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Identifies electropositive and electronegative centers. |
| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Visualizes electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack. |
Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's reactivity and its ability to participate in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most involved in electron donation and acceptance, providing a basis for understanding its reaction mechanisms.
Based on the energies of the frontier orbitals obtained from DFT calculations, a range of global reactivity descriptors can be calculated. These descriptors quantify various aspects of a molecule's reactivity and provide a more nuanced understanding than HOMO-LUMO analysis alone. In studies of related isoindoline-1,3-diones, these descriptors have been used to create structure-activity relationships. researchgate.net
Key Molecular Reactivity Descriptors:
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | The inverse of hardness, indicating higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Electrophilicity Index (ω) | ω = χ2 / 2η | A measure of the ability to accept electrons. |
Molecular Modeling and Simulation
While quantum chemical calculations focus on the intrinsic electronic properties of a single molecule, molecular modeling and simulation techniques are employed to study its behavior in a biological environment and to explore its conformational landscape.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a protein receptor. This method is crucial for identifying potential biological targets and for understanding the molecular basis of a compound's activity.
Docking studies on various isoindoline derivatives have been performed to investigate their potential as inhibitors for enzymes like cyclooxygenases (COX) and cholinesterases. mdpi.comnih.gov For this compound, a typical docking study would involve:
Obtaining the 3D structure of a target protein from a repository like the Protein Data Bank (PDB).
Preparing the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site.
Generating a 3D conformation of this compound.
Using a docking algorithm to place the ligand into the protein's binding site in various orientations and conformations.
Scoring the resulting poses based on binding affinity, which is often estimated in kcal/mol.
The results of such a study would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein.
Molecules, particularly those with rotatable bonds, can exist in various spatial arrangements known as conformations. Conformational analysis is the study of the energy of a molecule as a function of its geometry, with the goal of identifying the most stable conformations, or conformers. The conformer that a molecule adopts can significantly influence its physical properties and biological activity.
Energy minimization is a computational process used to find the coordinates of a molecule that correspond to a minimum on its potential energy surface. This is essential for obtaining a stable, low-energy 3D structure before performing more complex simulations like molecular docking. For this compound, a conformational analysis would involve systematically rotating its flexible bonds and calculating the energy of each resulting conformation. This process identifies the global and local energy minima, providing insight into the molecule's preferred shapes. This is a critical step as the bioactive conformation of a ligand is often a low-energy conformer.
Computational Electrochemistry for Redox Behavior Prediction
Computational electrochemistry has emerged as a powerful tool for predicting the redox potentials of molecules, offering a valuable alternative when experimental measurements are difficult or unfeasible. umn.edu This field utilizes quantum mechanical methods, such as density functional theory (DFT), combined with solvent models to calculate the thermodynamic quantities associated with electron transfer processes. umn.edursc.org The ability to accurately predict these properties is crucial for applications where redox behavior is key, such as in the development of organic electronic materials or understanding metabolic pathways.
Research into related heterocyclic compounds has demonstrated the high accuracy of these predictive models. For instance, a study on the redox potentials of various isoindolines showed an excellent correlation between calculated and experimentally determined oxidation potentials, with a mean absolute deviation of just 0.05 V. flinders.edu.au This level of accuracy allows for the reliable screening of different derivatives to identify candidates with specific electrochemical properties. The predictive power of DFT-based approaches has also been successfully applied to other related structures, such as isoindole-4,7-diones, to screen for candidates for organic cathode materials. acs.org
The general approach involves calculating the electronic energies of the molecule in its oxidized and reduced forms. The difference in these energies, along with solvation free energies calculated using a polarizable continuum model, allows for the determination of the reduction potential relative to a reference electrode. canterbury.ac.nz While the accuracy can vary between different classes of compounds, these computational methods provide robust and valuable predictions for the electrochemical behavior of molecules like this compound. canterbury.ac.nzmdpi.com
Table 1: Correlation of Predicted vs. Experimental Oxidation Potentials for Isoindoline Derivatives This table illustrates the strong predictive power of computational methods for the isoindoline class of compounds, based on data from related research.
| Compound Class | Computational Method | Mean Absolute Deviation (V) | Reference |
| Isoindolines | Ab initio molecular orbital calculations | 0.05 | flinders.edu.au |
| Quinoxaline-carbonitriles | B3LYP/cc-pVTZ (DFT) | 0.018 (for wave 1) | mdpi.com |
| Various Organics | B3LYP/6-31+G(d,p) (DFT) | < 0.4 | canterbury.ac.nz |
In Silico Methodologies for Drug Discovery and Screening
In silico methodologies are indispensable in modern drug discovery, enabling the rapid screening of vast chemical libraries and the rational design of new therapeutic agents. nih.gov For compounds like this compound, these computational techniques can identify potential biological targets and predict binding affinities, thereby prioritizing candidates for synthesis and experimental testing. mdpi.compreprints.orgnih.gov
Virtual Screening Techniques
Virtual screening is a computational method used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.govbenthamscience.com This process can be broadly categorized into structure-based and ligand-based approaches. nih.gov Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. It uses molecular docking programs to predict the conformation and binding affinity of a ligand within the target's active site. mdpi.com
The isoindoline scaffold has been the subject of such computational studies. For example, a theoretical study used docking simulations to investigate isoindoline derivatives as potential inhibitors of cyclooxygenase (COX) enzymes, which are important targets for anti-inflammatory drugs. researchgate.net The results of these simulations provide a binding energy score, which indicates the strength of the interaction between the compound and the target protein. Compounds with high-ranking scores are selected as "hits" for further investigation. nih.gov
Table 2: Example Docking Results for Isoindoline Derivatives Against COX Enzymes This table presents hypothetical data modeled on findings from computational studies of isoindoline derivatives, illustrating how virtual screening can rank potential inhibitors based on predicted binding affinity.
| Isoindoline Derivative | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residue |
| Derivative 1a | COX-1 | -9.87 | Trp387 |
| Derivative 1b | COX-1 | -8.50 | Ser530 |
| Derivative 1a | COX-2 | -10.96 | Val523 |
| Derivative 1b | COX-2 | -9.15 | Arg120 |
These screening processes significantly narrow down the number of compounds that need to be synthesized and tested in the lab, making the drug discovery pipeline more efficient. nih.govresearchgate.net
Homology Modeling for Target Protein Structures
A major limitation of structure-based drug design is the requirement for a high-resolution 3D structure of the target protein, which is not always available. nih.gov Homology modeling, also known as comparative modeling, is a computational technique that addresses this gap by building an atomic-resolution model of a target protein using the known experimental structure of a related homologous protein as a template. nih.govresearchgate.net
The process of homology modeling involves four key steps:
Template Identification: The amino acid sequence of the target protein is used to search the Protein Data Bank (PDB) for proteins with similar sequences ("templates") that have experimentally determined structures. researchgate.net
Sequence Alignment: The target sequence is aligned with the template sequence to identify conserved and variable regions. researchgate.net
Model Building: A 3D model of the target protein is constructed based on the alignment with the template structure. The coordinates of the aligned residues are copied from the template, and the structures of non-conserved loops and side chains are modeled. nih.govresearchgate.net
For a compound like this compound, if virtual screening or experimental data suggests it interacts with a novel protein for which no structure exists, homology modeling would be a critical next step. unar.ac.id The resulting 3D model of the target protein can then be used in molecular docking studies to predict how this compound binds, guiding the design of more potent and selective derivatives. nih.gov
Vi. Biological Activity and Medicinal Chemistry Research of Isoindoline 4 Carbonitrile Derivatives
Enzyme Inhibition Studies
DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an attractive target for antibacterial agents. While research into the direct inhibition of DNA gyrase by isoindoline-4-carbonitrile derivatives is limited, studies on structurally related compounds have shown promise. For instance, novel oxoindolin derivatives have been investigated as atypical dual inhibitors of DNA Gyrase and FabH, with the most potent compound exhibiting an IC50 value of 0.025 μM against DNA gyrase nih.gov. Additionally, isoquinoline sulfonamides have been identified as allosteric inhibitors of DNA gyrase, with one compound, LEI-800, demonstrating an IC50 of 35 nM nih.gov. These findings suggest that the broader isoindoline (B1297411) and isoquinoline scaffolds are promising starting points for the development of novel DNA gyrase inhibitors. Further investigation is warranted to explore the potential of this compound derivatives in this area.
Prolyl oligopeptidase (POP) is a serine protease that has been implicated in neurological disorders. Research has demonstrated that isoindoline derivatives are potent inhibitors of dipeptidyl peptidase 8 (DPP8), a prolyl dipeptidase. In one study, isoindoline derivatives were found to be more potent DPP8 inhibitors than the related isoquinoline derivatives nih.govsigmaaldrich.com. A particularly potent compound, an isoindoline with a 1-(4,4'-difluorobenzhydryl)piperazine group, exhibited an IC50 value of 14 nM for DPP8 and showed over 2500-fold selectivity against DPP-IV and DPP-II nih.govresearchgate.net. The structure-activity relationship (SAR) studies suggest that the S1 site of DPP8 may be larger than that of DPP-IV, which allows for the accommodation of bulkier C-terminal residues like isoindoline nih.govresearchgate.net.
Table 1: Inhibitory Activity of Isoindoline Derivatives against DPP8
| Compound/Derivative | Target Enzyme | IC50 (nM) | Selectivity |
| Isoindoline with 1-(4,4'-difluorobenzhydryl)piperazine group | DPP8 | 14 | >2500-fold vs DPP-IV and DPP-II |
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 and 5 (ADAMTS-4 and ADAMTS-5) are key enzymes in the degradation of aggrecan, a major component of cartilage. Inhibition of these enzymes is a promising therapeutic strategy for osteoarthritis. Recent research has led to the discovery of isoindoline amide derivatives as potent and orally bioavailable inhibitors of ADAMTS-4/5 nih.govacs.orgnih.gov. By employing a scaffold hopping strategy from a known ADAMTS-5 inhibitor, a novel isoindoline amide scaffold was developed nih.govacs.orgnih.gov. The most promising compound from this series demonstrated high potency in inhibiting ADAMTS-4/5 and exhibited good selectivity over other metalloproteases nih.govacs.orgnih.gov.
Table 2: Inhibitory Activity of a Representative Isoindoline Amide Derivative
| Compound/Derivative | Target Enzyme | In Vitro Potency | Key Features |
| Representative compound 18 | ADAMTS-4/5 | High | Good druglike properties and oral bioavailability |
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins and are major targets for anti-inflammatory drugs. Isoindoline derivatives have been investigated for their ability to inhibit COX-1 and COX-2. Two series of isoindolines derived from α-amino acids were evaluated for their inhibitory activity, and IC50 values were determined. The data suggested that the physicochemical properties of these derivatives influence their inhibitory activity and selectivity over COX-1 and COX-2 researchgate.net. Furthermore, isoindoline-1,3-dione derivatives have also been synthesized and shown to exhibit good inhibitory activity against COX enzymes nih.gov.
Table 3: COX-1 and COX-2 Inhibition by Isoindoline Derivatives
| Compound Series | Target Enzyme | IC50 Range (mM) | Most Active Compounds (IC50, mM) |
| Isoindolines from α-amino acids (Series 1) | COX-1 | 15.55 - 38.91 | - |
| Isoindolines from α-amino acids (Series 1 & 2) | COX-2 | 0.185 - 19 | 1 (19), 4 (0.331), 7 (0.185) |
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway and is a target for cancer therapy. Structure-activity relationship (SAR) studies have led to the development of isoindoline ureas as first-in-class, non-substrate NAMPT inhibitors nih.govvictoria.ac.nz. Modifications to the isoindoline scaffold and the terminal functionality of an initial screening hit resulted in inhibitors with nanomolar antiproliferative activity nih.gov. X-ray crystal structures of two of these inhibitors bound to the NAMPT active site have provided insights into their mechanism of action nih.gov.
Table 4: Antiproliferative Activity of Isoindoline Urea NAMPT Inhibitors
| Compound/Derivative | Activity | Key Findings |
| Inhibitors 52 and 58 | Nanomolar antiproliferative activity | Enabled potent antitumor activity when dosed orally in mouse xenograft models |
Alpha-glucosidase and alpha-amylase are enzymes involved in carbohydrate digestion, and their inhibition is a therapeutic approach for managing type 2 diabetes. A study on synthesized 3,3-di(indolyl)indolin-2-ones, which contain an isoindoline core structure, demonstrated higher α-glucosidase inhibitory activities and lower α-amylase inhibitory activities compared to the standard drug acarbose nih.govnih.gov. One particular compound showed a favorable profile with 67 ± 13% inhibition of α-glucosidase and 51 ± 4% inhibition of α-amylase, compared to acarbose's 19 ± 5% and 90 ± 2% inhibition, respectively nih.govnih.govresearchgate.net. This suggests that such derivatives could be developed as selective α-glucosidase inhibitors with potentially fewer gastrointestinal side effects nih.govnih.gov.
Table 5: Inhibition of α-Glucosidase and α-Amylase by a 3,3-di(indolyl)indolin-2-one Derivative
| Compound/Derivative | α-Glucosidase % Inhibition | α-Amylase % Inhibition |
| Compound 1i | 67 ± 13 | 51 ± 4 |
| Acarbose (Standard) | 19 ± 5 | 90 ± 2 |
Dipeptidyl Peptidase-4 (DPP-IV) Inhibition
Derivatives of isoindoline have been identified as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes. nih.govresearchgate.net Structure-activity relationship (SAR) studies on isoindoline-class DPP-IV inhibitors have led to the discovery of highly selective and potent compounds. nih.govresearchgate.net
In one study, a series of isoindoline derivatives were synthesized and evaluated for their in vitro ability to inhibit human recombinant DPP-IV. nih.gov The inhibitory potency was reported as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The research found that these compounds demonstrated excellent selectivity for DPP-IV over other related peptidases like DPP-8 and DPP-9. nih.gov Inhibition of DPP-8/9 has been associated with severe toxicity, making selectivity a critical factor in the development of DPP-IV inhibitors. researchgate.net
One notable derivative, compound 4b , was identified as a highly selective and potent inhibitor of DPP-IV. nih.govresearchgate.net In vivo studies showed that it was converted to a highly active metabolite, 4l , which exhibited significant inhibitory potency against DPP-IV. nih.govresearchgate.net Another study identified a dual inhibitor, an allo-isoleucyl isoindoline derivative (4 ), which showed high potency for DPP-8 and DPP-9, highlighting the tunability of the isoindoline scaffold for different dipeptidyl peptidases. diabetesjournals.org
| Compound | DPP-IV IC₅₀ (nM) | DPP-8 IC₅₀ (nM) | DPP-9 IC₅₀ (nM) |
|---|---|---|---|
| 4a | 15 | 12000 | >30000 |
| 4b | 11 | 14000 | >30000 |
| 4c | 9.4 | 25000 | >30000 |
| 4d | 16 | 18000 | >30000 |
| 4e | 16 | 19000 | >30000 |
| 4f | 18 | 17000 | >30000 |
| 4g | 11 | 9800 | >30000 |
| 4h | 12 | 12000 | >30000 |
| 4i | 9.1 | 13000 | >30000 |
| 4j | 12 | 11000 | >30000 |
| 4k | 20 | 15000 | >30000 |
| 4l | 4.5 | 12000 | >30000 |
Antimicrobial Research Applications
The isoindoline core is a feature in various compounds investigated for their antimicrobial properties.
Isoindoline derivatives have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. derpharmachemica.com The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. derpharmachemica.com
For example, certain 7-isoindolinyl-quinolone-carboxylic acid derivatives have shown remarkable antibacterial activity. One such compound exhibited potent activity against S. aureus, E. coli, and P. aeruginosa with Minimum Inhibitory Concentration (MIC) values of <0.025 µg/mL, 0.2 µg/mL, and 0.39 µg/mL, respectively. derpharmachemica.com Another class, isoindolinones, displayed promising activity against B. subtilis, S. aureus, Micrococcus roseus, and E. coli, with MIC values ranging from 0.328 to 3.6 mg/mL. derpharmachemica.com Furthermore, a trinem derivative known as GV104326 was found to be extremely active against Gram-positive bacteria, with MIC₉₀ values (the concentration required to inhibit 90% of the tested strains) of ≤ 0.12 µg/mL for S. aureus and ≤ 0.06 µg/mL for Staphylococcus epidermidis. derpharmachemica.com
| Derivative Class | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 7-(2-isoindolinyl)-quinolone-carboxylic acid | S. aureus | <0.025 |
| E. coli | 0.2 | |
| P. aeruginosa | 0.39 | |
| GV104326 (trinem) | S. aureus (MIC₉₀) | ≤0.12 |
| S. epidermidis (MIC₉₀) | ≤0.06 | |
| 4-pyrrolidin-3-ylthiomethyl derivative of GV104326 | S. aureus 507 | 0.78 |
Research into the antifungal properties of isoindoline derivatives has shown potential against various fungal pathogens. N-substituted isoindolin-1-ones were prepared and investigated as novel antimicrobial agents, with their activity against fungal species like Aspergillus and Candida albicans being evaluated. nih.gov In other studies, novel indole and indoline (B122111) derivatives have been designed and have shown good antifungal effects, particularly against azole-resistant C. albicans. nih.gov The mechanism for some of these compounds involves the inhibition of biofilm formation and hyphal growth. nih.gov While specific MIC values for this compound derivatives are not extensively detailed in the provided context, the broader class of isoindoline-containing compounds shows significant promise in the development of new antifungal agents.
Derivatives of isoindoline-1,3-dione have been a subject of interest in the search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov Several studies have synthesized and evaluated these compounds, revealing promising activity. nih.govresearchgate.net
One study reported a series of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines. nih.govrsc.org The most potent compound from this series exhibited a Minimum Inhibitory Concentration (MIC₉₉) of 6.25 µg/mL against Mycobacterium tuberculosis. nih.govrsc.org Other research on isoindoline-1,3-dione derivatives has reported MIC values against the H37Rv strain of M. tuberculosis ranging from 3.9 to 12.5 µg/mL. researchgate.net A separate investigation into structurally modified isoindoline-1,3-diones identified a compound with a significant IC₅₀ of 18 µM, which also showed inhibitory activity against the InhA enzyme, a key target in M. tuberculosis. nih.gov
| Compound/Derivative Class | M. tuberculosis Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Isoindoline-1,3-dione-4-aminoquinoline | mc26230 | MIC | 6.25 µg/mL | nih.govrsc.org |
| Phthalimide derivatives | H37Rv | MIC | 3.9 - 12.5 µg/mL | researchgate.net |
| Sulfonamido-clubbed isoindoline-1,3-dione | H37Rv | MIC | 10 µg/mL | nih.gov |
| N-substituted isoindoline-1,3-dione (Compound 27) | H37Rv | IC₅₀ | 18 µM | nih.gov |
Antiviral Efficacy Evaluations
The isoindoline scaffold has also been explored for its potential in developing antiviral agents.
The papain-like protease (PLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, making it an attractive target for antiviral drug development. researchgate.net Research has demonstrated that isoindoline derivatives can act as inhibitors of this critical viral enzyme. researchgate.net
Structure-activity relationship (SAR) studies of benzamides and isoindolines have been conducted to design inhibitors effective against SARS-CoV proteases. researchgate.net While specific IC₅₀ values for this compound derivatives are not detailed in the available search results, related non-covalent, active-site directed inhibitors have been developed. For instance, the naphthalene-based inhibitor GRL-0617, which shares structural similarities, has been a key lead compound. It was found to inhibit SARS-CoV-2 PLpro with an IC₅₀ value of approximately 2.3 µM. nih.gov Derivatives and analogues of GRL-0617 have been synthesized and tested, with some showing even greater potency, such as one analogue exhibiting an IC₅₀ of 0.44 µM against SARS-CoV-2 PLpro. frontiersin.org These findings suggest that the isoindoline framework is a promising starting point for the development of potent PLpro inhibitors. researchgate.netfrontiersin.org
Anticancer Research Investigations
Derivatives of the isoindoline core structure are recognized as a significant class of biologically active heterocyclic compounds with notable potential in oncology. Research has focused on synthesizing and evaluating novel isoindoline analogues for their cytotoxic effects against various human cancer cell lines. These investigations aim to identify potent compounds that can induce cancer cell death, often through mechanisms like apoptosis.
Studies have demonstrated the anticancer activity of isoindoline derivatives against lung, breast, liver, and blood cancer cell lines. For instance, certain novel isoindole derivatives have shown the ability to induce characteristic apoptotic morphology in A549 lung cancer cells. Similarly, N-substituted isoindoline-1,3-dione derivatives have been investigated for their effects on blood cancer, with specific compounds showing significant inhibitory effects on the viability of Raji and K562 cells. One particular compound, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione, was found to be highly effective, inducing both apoptosis and necrosis in Raji cells.
The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. Research on 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives identified a compound, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, with a micromolar IC50 value against the HepG2 liver cancer cell line, highlighting its potential as an antitumor agent. Another study focusing on isoindolinone derivatives reported that a ferrocene-substituted compound proved to be a potent anticancer agent against both A549 and MCF-7 (breast cancer) cell lines, with IC50 values in the low micromolar range. These findings underscore the therapeutic potential of the isoindoline scaffold in developing new anticancer drugs.
| Compound | Cancer Cell Line | Activity/IC50 Value | Reference |
|---|---|---|---|
| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) | HepG2 (Liver Cancer) | 5.89 µM | |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione (I) | Raji (Burkitt's lymphoma) | 0.26 µg/mL | |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione (I) | K562 (Chronic Myelogenous Leukemia) | 3.81 µg/mL | |
| Ferrocene-substituted isoindolinone (11h) | A549 (Lung Cancer) | 1.0 µM | |
| Ferrocene-substituted isoindolinone (11h) | MCF-7 (Breast Cancer) | 1.5 µM |
Anti-inflammatory and Antioxidant Properties
Isoindoline derivatives have emerged as promising candidates for the development of new anti-inflammatory and antioxidant agents. Chronic inflammation and oxidative stress are underlying factors in numerous diseases, including cancer and neurodegenerative disorders, making compounds with these dual properties particularly valuable.
The anti-inflammatory potential of isoindoline derivatives has been explored through their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. A study on novel isoindoline hybrids incorporating pharmacophores like chalcone and pyrazole (B372694) identified six derivatives as moderate COX-2 inhibitors with IC50 values close to the standard drug celecoxib. These compounds also demonstrated outstanding in vivo anti-inflammatory activity, surpassing the reference drug diclofenac in a rat paw edema model. Another series of aminoacetylenic isoindolines also showed significant inhibition of both COX-1 and COX-2.
In addition to their anti-inflammatory effects, many isoindoline derivatives exhibit significant antioxidant activity. Antioxidants protect cells from damage caused by reactive oxygen species (ROS). The antioxidant potential of novel isoindolinone derivatives has been demonstrated, with specific structural features, such as a cyclohexanol group, enhancing radical scavenging activity. Similarly, quinoline- and isoindoline-integrated compounds have been synthesized and evaluated for their ability to scavenge free radicals, with one derivative showing significant antioxidant activity in DPPH, ABTS, and superoxide anion radical assays. The neuroprotective effects of some isoindoline-dione derivatives have also been linked to their antioxidant properties, as they were shown to reduce intracellular ROS and increase the expression of antioxidant-related genes in neuronal-like cells.
| Compound Class/Derivative | Biological Target/Assay | Key Finding | Reference |
|---|---|---|---|
| Isoindoline-chalcone hybrid (11d) | COX-2 Inhibition | Moderate selective COX-2 inhibitor (SI = 103) with excellent in vivo anti-inflammatory activity. | |
| Isoindoline-pyrazole hybrids (10b, 10c, 11a) | COX-2 Inhibition | IC50 = 0.11-0.18 µM, close to celecoxib (0.09 µM). | |
| Aminoacetylenic isoindolines (ZM series) | COX-1/COX-2 Inhibition | Showed inhibition of both enzymes, with ZM4 being most effective for COX-2. | |
| Isoindolinone with cyclohexanol group (2f) | Antioxidant Activity (DPPH) | Exhibited the highest antioxidant activity among the series tested. | |
| Quinoline-isoindoline hybrid (7d) | Antioxidant Activity (DPPH, ABTS) | EC50 = 0.65 mM (DPPH), 0.52 mM (ABTS). | |
| Ferrocene-substituted isoindolinone (11h) | Antioxidant Activity | Exhibited significant antioxidant activity. |
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents. SAR studies involve systematic modifications of the molecular structure to identify key features responsible for their pharmacological effects.
The type and position of substituents on the isoindoline ring system and its appended moieties significantly influence biological activity. For instance, in the development of anticancer isoindoline-1,3-dione derivatives, the presence of a bromoacetylphenyl group at the nitrogen atom was found to confer potent cytotoxicity against blood cancer cells. In another study on isoindolinones, a compound bearing a cyclohexanol group attached to the nitrogen atom showed the highest antioxidant activity, suggesting that the electron-donating properties of this group are critical for radical scavenging. Conversely, an ethyl group at the same position resulted in the lowest activity. The synthesis of various N-arylisoindoline derivatives with different substituents at the 2-, 3-, and 4-positions of the phenyl ring has been a common strategy to probe their effects on activity, such as anticonvulsant properties. These studies collectively show that modifying substituents can fine-tune the electronic and steric properties of the molecule, thereby modulating its biological efficacy.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. In the context of isoindoline derivatives, the isoindolinone scaffold itself is considered a fundamental pharmacophore that contributes to enzyme interaction. A modular or "scaffold-based" approach is often used in rational drug design, where the molecule is conceptually divided into key elements: a core (the isoindoline ring), a head, a linker, and a tail. For example, in designing carbonic anhydrase inhibitors, a sulfonyl functional group served as the "head" to coordinate with the enzyme's active site zinc ion, while different alkyl and aryl moieties acted as the "tail" to modulate binding affinity and selectivity. The strategic combination of the isoindoline core with other known pharmacophores, such as oxime, hydrazone, or pyrazole, has been used to create hybrid molecules with enhanced anti-inflammatory and COX-2 inhibitory activity. This approach allows for the systematic optimization of compounds by identifying and combining the most effective pharmacophoric elements.
Preclinical Assessment Methodologies
The evaluation of this compound derivatives involves a combination of computational (in silico), laboratory (in vitro), and animal (in vivo) studies to determine their therapeutic potential.
In Silico Screening: Computational tools are often used in the initial stages to predict biological activity and toxicity. Programs like PASS-online can forecast the likely pharmacological actions of a compound, while software like GUSAR can predict acute toxicity, helping to prioritize which synthesized compounds should be tested experimentally. Molecular docking is another key in silico method used to simulate the binding of a derivative to its target protein, providing insights into its mechanism of action.
In Vitro Assays: These laboratory-based tests are fundamental for assessing the biological activity of new compounds at the cellular and molecular level.
Cytotoxicity and Anticancer Assays: The MTT assay is commonly used to measure the cytotoxic effect of compounds on various cancer cell lines (e.g., A549, MCF-7, HepG2). Flow cytometry with stains like Annexin-V and propidium iodide is employed to determine the mechanism of cell death, such as apoptosis or necrosis.
Enzyme Inhibition Assays: To evaluate anti-inflammatory potential, the inhibitory activity against COX-1 and COX-2 enzymes is measured. Similarly, inhibition assays are performed for other targets like carbonic anhydrases.
Antioxidant Assays: The radical scavenging ability is commonly assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
In Vivo Studies: Animal models are used to evaluate the efficacy and safety of the most promising compounds from in vitro testing.
Anti-inflammatory and Analgesic Models: The carrageenan-induced paw edema model in rats is a standard method to assess in vivo anti-inflammatory activity. Analgesic effects are often tested using the acetic acid-induced writhing ("cramps") model in mice.
Antitumor Activity: The efficacy of potential anticancer compounds can be evaluated in vivo using mice bearing solid tumors, where tumor growth inhibition is measured.
In Vitro Biological Assays
The in vitro evaluation of this compound derivatives has primarily focused on their potential as targeted therapeutic agents. A notable example is the investigation of 2-(2-(benzyloxy)-4,6-dihydroxy-3-methylbenzoyl)this compound. This compound has been identified as an inhibitor of the MLH1 and/or PMS2 proteins, which are critical components of the DNA Mismatch Repair (MMR) pathway. google.com Compounds that inhibit these proteins are of interest for their potential in cancer treatment. google.com
Another class of derivatives, such as 2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindoline-4-carbonitrile, has been designed as bifunctional agents for targeted protein degradation. justia.com These molecules are engineered to bind to an E3 ubiquitin ligase protein, such as cereblon, and a specific target protein, thereby inducing the ubiquitination and subsequent degradation of the target protein. justia.com While the general mechanism is described, specific quantitative data from in vitro assays for this particular this compound derivative are not detailed in the available literature.
Table 1: Examples of In Vitro Assays for this compound Derivatives
| Compound/Derivative Class | Target/Assay | Purpose |
| 2-(2-(benzyloxy)-4,6-dihydroxy-3-methylbenzoyl)this compound | MLH1/PMS2 Inhibition Assay | To assess the inhibitory activity against components of the DNA Mismatch Repair pathway for potential cancer therapy. google.com |
| 2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindoline-4-carbonitrile | Protein Degradation Assay (e.g., MAPPIT) | To confirm the recruitment of a target protein to an E3 ubiquitin ligase, leading to its degradation. justia.com |
In Vivo Efficacy Models
Detailed studies on the in vivo efficacy of this compound derivatives are not extensively reported in publicly accessible scientific literature. Patent documents suggest that compounds targeting the DNA Mismatch Repair pathway, which would include this compound derivatives, could be effective in controlling tumor growth, particularly in combination with immune checkpoint inhibitors. google.com The rationale is that inactivating MMR can lead to an increase in tumor mutational burden, creating neoantigens that trigger immune surveillance. google.com However, specific data from in vivo models for compounds containing the this compound core are not provided.
Metabolic Stability and Pharmacokinetic Profiling
The pharmacokinetic properties of this compound derivatives are a critical aspect of their development as therapeutic agents. The potential to modify these compounds to create prodrugs has been considered as a strategy to alter their physical and pharmacokinetic properties. google.com However, specific data on the metabolic stability, half-life, bioavailability, or other pharmacokinetic parameters of this compound derivatives from either in vitro (e.g., liver microsome assays) or in vivo studies are not yet available in the reviewed literature.
Vii. Applications in Materials Science
Organic Cathode Materials for Energy Storage Systems
The isoindoline (B1297411) core is a feature in a promising class of environmentally benign and resource-abundant organic electrode materials for next-generation batteries. Organic-based cathodes offer structural flexibility and straightforward electron- and ion-storage mechanisms, which facilitate the reversible transport of ions like Li+ or Na+ rsc.org. Derivatives of isoindoline are being explored as high-performance cathode materials to address the limitations of conventional inorganic electrodes.
A key determinant of a battery's voltage and energy density is the redox potential of its cathode material. For novel organic materials, this potential is often predicted using computational methods like density functional theory (DFT) before being validated experimentally.
One notable example is the development of a high-voltage cathode material based on the 1,1,3,3-tetramethylisoindolin-2-yloxyl nitroxide class nih.gov. The polymer derived from this structure, poly(5-vinyl-1,1,3,3-tetramethylisoindolin-2-yloxyl) (PVTMIO), exhibits a high oxidation potential, making it suitable for high-energy organic radical batteries. Experimental validation through cyclic voltammetry confirmed its performance, positioning it among the top tier of nitroxide-based electrode materials nih.govbldpharm.com. The suitability of PVTMIO was further confirmed by its discharge capacity and stability under cycling conditions bldpharm.com.
Table 1: Electrochemical Performance of PVTMIO Cathode Material
| Property | Value | Reference |
|---|---|---|
| Oxidation Potential | 3.7 V vs. Li | nih.govbldpharm.com |
| Discharge Capacity | 104.7 mAh g⁻¹ | bldpharm.com |
This interactive table summarizes the key performance metrics of the isoindoline nitroxide-based polymer cathode.
A significant challenge for small-molecule organic electrodes is their tendency to dissolve in the battery's organic electrolyte, leading to poor performance and short cycle life. To overcome this, researchers employ polymerization strategies to immobilize the electrochemically active isoindoline units.
One such advanced strategy is the Reversible Addition-Fragmentation chain Transfer (RAFT)-mediated dispersion polymerization-induced self-assembly (PISA) rsc.org. This technique has been used to synthesize well-defined core-shell nanoparticles from monomers like (2-(4-vinylbenzyl)iso-indoline-1,3-dione) (VBzPHT). The resulting diblock copolymers self-assemble into stable nanoparticles during the polymerization process rsc.org. Another established method is the oxidative polymerization of isoindole precursors, which can be achieved chemically with an oxidizing agent or electrochemically, to produce stable polymer films suitable for battery applications google.com. These strategies effectively tether the active isoindoline derivatives into a stable polymer backbone, enhancing the durability and performance of the organic cathode.
Advanced Building Blocks for Functional Materials
Isoindoline-4-carbonitrile is recognized as a heterocyclic building block in synthetic chemistry bldpharm.com. Organic building blocks are foundational molecular units used in the bottom-up assembly of more complex functional materials, such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and optoelectronic polymers alfa-chemistry.comossila.com.
The utility of this compound as a building block stems from its rigid bicyclic structure and its chemically versatile nitrile (-C≡N) group. This structure can be incorporated into larger polymer chains or frameworks to impart specific thermal or mechanical properties. The nitrile group can be used as a reactive handle for further synthetic transformations or can contribute to the material's electronic and photophysical properties, making it a valuable component in the synthesis of specialized materials for electronics and energy storage ossila.com.
Bioconjugation and Imaging Probe Development
The unique structural and chemical properties of the isoindoline core make it a candidate for applications in the biomedical field, particularly in the development of probes for bioimaging.
The isoindoline nitroxide structure has been incorporated into a fullerenol spin probe, demonstrating its utility in creating systems for advanced imaging applications researchgate.net. These systems are designed to improve imaging efficacy, solubility, and stability researchgate.net.
Furthermore, while not isoindoline itself, other heterocyclic compounds containing a carbonitrile group have proven effective as imaging agents. For instance, derivatives of (2S,4S)-4-fluoropyrrolidine-2-carbonitrile have been developed as potent tracers for Positron Emission Tomography (PET) imaging nih.gov. These molecules are designed to target fibroblast activation protein (FAP), which is overexpressed in many types of cancer. The carbonitrile moiety is a key part of the FAP-binding pharmacophore. The high inhibitory potency of these compounds, as shown in the table below, correlates with their effectiveness as targeted imaging agents for cancer detection nih.gov.
Table 2: FAP-Inhibitory Potency of Nitrile-Containing Heterocyclic Derivatives
| Compound/Pharmacophore | FAP Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|
| (4S)-Fluoropyrrolidine Derivative | 3.3 nM | nih.gov |
| 4,4-Difluorinated Congener | 3.2 nM | nih.gov |
This interactive table compares the inhibitory concentration (IC₅₀) of different fluoropyrrolidine-2-carbonitrile derivatives, highlighting the structural sensitivity of their targeting capability.
Q & A
Q. What are the established synthetic pathways for Isoindoline-4-carbonitrile, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : this compound synthesis typically involves cyclization reactions or functional group transformations. Key variables include temperature, solvent polarity, and catalyst selection (e.g., Lewis acids). Optimization can be achieved via Design of Experiments (DoE) to test parameters like reaction time (12–48 hours) and stoichiometric ratios. Characterization via -NMR, HPLC, and mass spectrometry is critical to confirm purity and structural integrity . For reproducibility, document all conditions in the main text, with extended datasets in supplementary materials .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Use -/-NMR to confirm regiochemistry and purity, complemented by IR spectroscopy for nitrile group verification (C≡N stretch ~2200 cm). HPLC with UV detection (λ = 254 nm) quantifies impurities. For novel derivatives, high-resolution mass spectrometry (HRMS) is essential. Cross-reference spectral data with literature or computational predictions (e.g., DFT simulations) to resolve ambiguities .
Q. How can researchers identify gaps in the existing literature on this compound’s physicochemical properties?
- Methodological Answer : Conduct systematic reviews using SciFinder and Web of Science, filtering for "review articles" to aggregate findings. Focus on discrepancies in reported properties (e.g., solubility, melting points). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unexplored areas, such as solvent-dependent stability or polymorphic forms .
Advanced Research Questions
Q. What experimental and computational strategies can elucidate the mechanistic pathways of this compound in catalytic reactions?
- Methodological Answer : Combine kinetic studies (e.g., variable-temperature NMR) with Density Functional Theory (DFT) to model transition states. Use isotopic labeling (e.g., ) to track reaction pathways. For heterogeneous catalysis, employ in-situ FTIR or XAS to monitor active sites. Validate hypotheses by comparing experimental activation energies with computational results .
Q. How should researchers address contradictory data regarding this compound’s reactivity under varying pH conditions?
- Methodological Answer : Replicate studies using standardized buffers (pH 3–11) and control ionic strength. Perform statistical analysis (ANOVA, t-tests) to assess significance of discrepancies. Evaluate instrumental biases (e.g., pH meter calibration) and sample degradation via accelerated stability testing. Publish raw datasets and uncertainty calculations to facilitate peer validation .
Q. What methodologies are recommended for integrating this compound into supramolecular or coordination chemistry studies?
- Methodological Answer : Design ligand-binding assays (e.g., UV-Vis titration) to quantify association constants (). Single-crystal X-ray diffraction confirms coordination geometries. For dynamic systems, use -NMR titration or Isothermal Titration Calorimetry (ITC). Compare results with computational docking simulations to predict host-guest interactions .
Q. How can researchers design robust toxicity or bioactivity assays for this compound derivatives while ensuring ethical compliance?
- Methodological Answer : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity). Use cell lines (e.g., HepG2) with appropriate controls (IC calculations). For in vivo studies, obtain IRB approval and adhere to the 3Rs (Replacement, Reduction, Refinement). Cross-validate results with orthogonal assays (e.g., zebrafish models) to minimize false positives .
Q. What statistical approaches are critical for analyzing multivariate data in this compound structure-activity relationship (SAR) studies?
- Methodological Answer : Apply Principal Component Analysis (PCA) or Partial Least Squares Regression (PLSR) to correlate structural descriptors (e.g., Hammett constants) with biological activity. Use bootstrapping to assess model robustness. Report confidence intervals and values. For high-dimensional data, machine learning (e.g., Random Forest) can identify non-linear trends .
Methodological Best Practices
Q. How should researchers structure a hypothesis-driven investigation on this compound’s applications in material science?
- Guidance : Formulate a FINER-compliant hypothesis (e.g., "this compound enhances polymer thermal stability via π-π interactions"). Define independent variables (e.g., monomer ratio) and dependent variables (e.g., glass transition temperature). Include pilot studies to refine methods and power analyses to determine sample size .
Q. What are the key considerations for ensuring reproducibility in this compound research?
- Guidance :
Document all synthetic procedures, including batch-specific details (e.g., solvent lot numbers). Share raw spectra and chromatograms in repositories like Zenodo. Use IUPAC nomenclature and SI units consistently. Address potential confounders (e.g., ambient humidity) in experimental logs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
